4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride 4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034376-07-1
VCID: VC4543988
InChI: InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-9(13)8-12;/h4-8H2,1-3H3,(H,11,13);1H
SMILES: CC(C)(C)CCN1CCNC(=O)C1.Cl
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride

CAS No.: 2034376-07-1

Cat. No.: VC4543988

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74

* For research use only. Not for human or veterinary use.

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride - 2034376-07-1

Specification

CAS No. 2034376-07-1
Molecular Formula C10H21ClN2O
Molecular Weight 220.74
IUPAC Name 4-(3,3-dimethylbutyl)piperazin-2-one;hydrochloride
Standard InChI InChI=1S/C10H20N2O.ClH/c1-10(2,3)4-6-12-7-5-11-9(13)8-12;/h4-8H2,1-3H3,(H,11,13);1H
Standard InChI Key QBRGGHNNNYMFCE-UHFFFAOYSA-N
SMILES CC(C)(C)CCN1CCNC(=O)C1.Cl

Introduction

Chemical Structure and Nomenclature

4-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride belongs to the piperazine derivative family, characterized by a six-membered piperazine ring with a ketone group at position 2 and a 3,3-dimethylbutyl substituent at position 4. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical formulations . Its molecular formula is C₁₀H₂₁ClN₂O, with a molar mass of 220.74 g/mol, identical to its structural isomer 1-(3,3-dimethylbutyl)piperazin-2-one hydrochloride .

Synthesis and Production Methods

Key Synthetic Routes

The synthesis of piperazine derivatives often involves cyclization or alkylation reactions. For example, a patent describing the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole illustrates a generalizable method:

  • Alkylation of Piperazine: Anhydrous piperazine reacts with halogenated or sulfonium intermediates under reflux conditions. In one protocol, 3-chloro-1,2-benzisothiazole was combined with piperazine in t-butanol at 121°C for 24 hours, yielding a piperazinyl product .

  • Acidification: The free base is converted to the hydrochloride salt via treatment with concentrated HCl, as demonstrated by the isolation of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride in 80% yield .

Table 1: Representative Synthesis Conditions for Piperazine Derivatives

StepReagents/ConditionsYield
AlkylationPiperazine, t-butanol, 121°C, 24 h80%
AcidificationHCl, isopropanol, 0–5°C34–80%

Physicochemical Properties

The compound’s hydrochloride salt form confers distinct properties:

  • Solubility: High solubility in polar solvents (e.g., water, isopropanol) due to ionic interactions .

  • Stability: Stable under ambient conditions but may degrade under prolonged exposure to high temperatures (>100°C) .

  • Molecular Characteristics: The 3,3-dimethylbutyl group introduces steric hindrance, potentially affecting reactivity and biological interactions .

Analytical Characterization

While direct spectral data for 4-(3,3-dimethylbutyl)piperazin-2-one hydrochloride are unavailable, analogous piperazine derivatives exhibit characteristic patterns:

  • NMR Spectroscopy: Piperazine protons typically resonate between δ 2.5–3.5 ppm, while alkyl substituents appear upfield (δ 0.8–1.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 220.74 aligns with the compound’s molar mass .

Applications and Research Findings

Pharmaceutical Intermediates

Piperazine derivatives are pivotal in drug discovery. For instance, the patent US6111105A highlights their role in synthesizing benzisothiazole antipsychotics . Although 4-(3,3-dimethylbutyl)piperazin-2-one hydrochloride’s specific biological activity remains unstudied in the provided sources, its structural analogs demonstrate:

  • Receptor Modulation: Pyrido[2,1-f]purine-2,4-diones with piperazine moieties exhibit adenosine A₃ receptor antagonism (IC₅₀: 1.53 µM) .

  • Anticancer Potential: Piperazine-based compounds show cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer cell lines .

Comparison with Structural Isomers

The positional isomerism between 1- and 4-substituted piperazin-2-one derivatives influences their chemical behavior:

Table 2: Isomeric Comparison

Property1-Substituted Isomer 4-Substituted Isomer
Substituent PositionPosition 1Position 4
Synthetic AccessibilityHigher due to fewer steric effectsLower due to steric hindrance
Biological TargetUnspecifiedPotential receptor ligands

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